4-Amino-3,5-dichlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYYTSWBYTDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205526 | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-25-2 | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56961-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK7NS3B2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-3,5-dichlorobenzoic acid CAS number

An In-Depth Technical Guide to 4-Amino-3,5-dichlorobenzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core characteristics, synthesis, applications, and safety protocols for this compound, providing expert insights into its utility and handling.

Introduction and Core Identification

This compound, identified by CAS Number 56961-25-2 , is a halogenated aromatic amino acid.[1][2][3][4] Its unique structure, featuring a benzoic acid core with both amine and chloro- substituents, makes it a valuable and versatile building block in synthetic chemistry. The electron-withdrawing nature of the chlorine atoms and the electron-donating amino group create a distinct electronic profile, influencing its reactivity and utility. This compound is a crucial intermediate in the synthesis of a range of target molecules, from pharmaceuticals to specialized polymers.[2] It is also known to be a metabolite of the pharmaceutical compound Clenbuterol.[4][5]

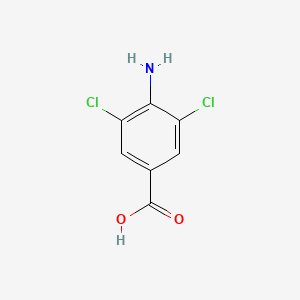

Chemical Structure

The structural arrangement of functional groups on the benzene ring is fundamental to the compound's chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is critical for its application in experimental design. The data below is aggregated from verified chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 56961-25-2 | [1][2][3][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2][4][6] |

| Molecular Weight | 206.02 g/mol | [1][4] |

| IUPAC Name | This compound | [1][4] |

| Appearance | Cream or pale cream to pale brown powder | [2][6] |

| Melting Point | 288-295 °C (lit.) | [2][3][7][8] |

| Purity | ≥97.5% (HPLC / Titration) | [2][6] |

| SMILES | Nc1c(Cl)cc(cc1Cl)C(O)=O | [1][3][6] |

| InChI Key | UHXYYTSWBYTDPD-UHFFFAOYSA-N | [3][4][6] |

Synthesis Pathway and Protocol

While multiple proprietary synthesis routes exist, a logical and common approach in medicinal chemistry for this class of compound involves the nitration of a dichlorinated precursor followed by reduction. This method provides good regiochemical control.

Proposed Synthesis Workflow

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on established organic chemistry principles. Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety standards.

Step 1: Nitration of 3,5-Dichlorobenzoic Acid

-

Rationale: The carboxyl group is a meta-director, while the chloro- groups are ortho-, para-directors. The directing effects conflict. However, the carboxyl group is deactivating, making the positions ortho and para to it less reactive. The position between the two chlorine atoms (position 4) is sterically hindered but electronically activated by them. Nitration is expected to occur at the 4-position.

-

Procedure: a. In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 3,5-dichlorobenzoic acid to concentrated sulfuric acid at 0°C. b. Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. c. After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material. d. Pour the reaction mixture over crushed ice. The resulting precipitate (3,5-dichloro-4-nitrobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is readily reduced to an amine using various methods. A common and effective method is using tin(II) chloride in the presence of hydrochloric acid.

-

Procedure: a. Suspend the dried 3,5-dichloro-4-nitrobenzoic acid in ethanol or a similar solvent. b. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. c. Heat the mixture at reflux for several hours. Monitor the reaction progress by TLC. d. After cooling, neutralize the mixture carefully with a saturated sodium bicarbonate or sodium hydroxide solution until a basic pH is achieved. e. The crude product may precipitate. The mixture is then filtered. f. The filtrate can be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound. g. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Industrial and Research Applications

The utility of this compound stems from its ability to serve as a scaffold for more complex molecules.

Caption: Major application pathways for this compound.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[2] It is particularly noted for its role in developing anti-inflammatory and analgesic drugs.[2] Its structure is also suitable for use in solution-phase peptide synthesis.[3]

-

Agrochemicals : It serves as a precursor in the formulation of herbicides, contributing to crop protection by helping to control unwanted plant growth.[2]

-

Material Science : The compound is explored for its potential in creating specialized polymers that exhibit enhanced thermal and chemical resistance due to the stability imparted by the dichlorinated aromatic ring.[2]

-

Analytical Chemistry : It can be employed as a reagent in various analytical methods, aiding in the detection and quantification of other substances.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The following information is derived from globally harmonized system (GHS) classifications and safety data sheets (SDS).[4][9]

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Precautionary Measures and PPE:

| Category | Precautionary Statements (P-Codes) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][9] P264: Wash skin thoroughly after handling.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/eye protection/face protection.[3][4] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[3][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

-

Personal Protective Equipment (PPE): Always use a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield.[3][9] Handle in a chemical fume hood.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] In all cases of exposure, consult a physician.[9]

-

-

Storage: Store at room temperature in a dry, well-ventilated area.[2] Keep containers tightly closed and dispose of them properly.[9]

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98 56961-25-2 [sigmaaldrich.com]

- 4. This compound | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 56961-25-2 [chemicalbook.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 4-Amino-3,5-dichlorobenzoic Acid: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-Amino-3,5-dichlorobenzoic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical properties, electronic structure, reactivity, and practical applications of this compound, supported by experimental insights and protocols.

Introduction: A Molecule of Strategic Importance

This compound (also known as 4-carboxy-2,6-dichloroaniline) is a substituted aromatic compound that serves as a critical building block in various fields of chemical synthesis.[1] Its unique trifunctional structure—comprising a carboxylic acid, an aniline amine, and a dichlorinated aromatic ring—provides a rich platform for constructing complex molecules.[2] This strategic combination of functional groups makes it a valuable precursor for pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as for herbicides and specialized dyes.[1][2] Understanding the interplay of its constituent parts is key to leveraging its full synthetic potential.

Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These characteristics dictate its handling, solubility, and compatibility with various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 56961-25-2 | [3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4] |

| Molecular Weight | 206.03 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Appearance | Cream to pale brown crystalline powder | [1] |

| Melting Point | 290-293 °C (decomposes) | [5] |

| pKa | 4.12 ± 0.10 (Predicted) | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [7] |

Table 1: Key physical and chemical identifiers for this compound.

Molecular Structure and Reactivity Analysis

The reactivity of this compound is a direct consequence of the electronic effects exerted by its three distinct functional groups on the benzene ring. A nuanced understanding of these effects is crucial for predicting its behavior in chemical reactions.

The Interplay of Electronic Effects

The chemical personality of the molecule is governed by a balance of inductive and resonance effects from its substituents.

-

Amino Group (-NH₂): This group is a strong activating group. It donates electron density to the aromatic ring via a powerful resonance effect (+R) due to the lone pair on the nitrogen atom.[8] This effect significantly increases the nucleophilicity of the ortho and para positions. However, it also has a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. The resonance effect is dominant.

-

Chlorine Atoms (-Cl): Halogens present a unique case. They are deactivating groups overall. They strongly withdraw electron density through the sigma bonds via the inductive effect (-I) due to their high electronegativity.[8] Concurrently, they weakly donate electron density via resonance (+R) through their lone pairs. Because the inductive effect outweighs the resonance effect, halogens make the ring less reactive toward electrophilic aromatic substitution compared to benzene.[9]

-

Carboxylic Acid Group (-COOH): This is a meta-directing and deactivating group.[10] It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-R), destabilizing the carbocation intermediate formed during electrophilic substitution.[11]

The collective result is a complex electronic landscape. The powerful electron-donating amino group at position 4 directs reactivity, while the two chlorine atoms at positions 3 and 5 inductively withdraw electron density, influencing the acidity of the carboxylic acid and the basicity of the amine.

Figure 1: Diagram of electronic substituent effects on the aromatic ring of this compound.

Acidity and Basicity

-

Acidity of the Carboxyl Group: The presence of two electron-withdrawing chlorine atoms flanking the carboxylic acid group increases its acidity compared to benzoic acid (pKa 4.2).[12] These groups help stabilize the resulting carboxylate anion through their inductive effect, facilitating proton dissociation.[13]

-

Basicity of the Amino Group: Conversely, the electron-withdrawing effects of the chlorine atoms and the distant carboxylic acid group decrease the basicity of the amino group compared to aniline. The lone pair on the nitrogen is less available to accept a proton.

Spectroscopic and Analytical Characterization

Proper characterization is essential for confirming the identity and purity of the compound. Below are the expected spectral features.

| Technique | Key Features and Expected Observations |

| ¹H NMR | - Aromatic protons would appear as a singlet due to the symmetrical substitution pattern. - A broad singlet for the -NH₂ protons. - A broad singlet for the carboxylic acid -OH proton. The chemical shifts are solvent-dependent. |

| ¹³C NMR | - Symmetrical structure results in fewer signals than the number of carbons. Expect signals for C1 (carboxyl-bearing), C2/C6 (aromatic CH), C3/C5 (Cl-bearing), and C4 (NH₂-bearing). The carboxyl carbon will be significantly downfield.[14] |

| FTIR | - N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹). - O-H stretch of the carboxylic acid (broad band, ~2500-3300 cm⁻¹). - C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹). - C-Cl stretches (~600-800 cm⁻¹).[15][16] |

| Mass Spec. | - Molecular ion peak (M⁺) expected at m/z ≈ 205. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).[3] |

Table 2: Summary of key analytical data for this compound.

Synthetic Pathways and Applications

The primary value of this compound lies in its role as a versatile intermediate.[2]

Plausible Synthetic Routes

While specific industrial syntheses are often proprietary, plausible laboratory-scale routes can be devised based on established organic chemistry principles. A common strategy involves the functionalization of a pre-existing dichlorinated aromatic ring.

Figure 2: A plausible synthetic workflow for this compound.

Causality in Synthesis:

-

Nitration: The synthesis begins with a readily available dichlorinated starting material. Nitration is a classic electrophilic aromatic substitution. The nitro group is directed to the position para to the methyl group, which is an ortho-, para-director, and sterically less hindered than the ortho positions.

-

Oxidation: The methyl group is then oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is required to convert an alkyl side chain on an aromatic ring to a carboxylic acid.

-

Reduction: Finally, the nitro group is reduced to an amine. This is a standard transformation, often achieved with high yield using reducing agents like iron in acidic medium or catalytic hydrogenation.

Application in Pharmaceutical Synthesis: A Workflow Example

This compound is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][17] The amino and carboxylic acid groups provide two reactive handles for building more complex structures, such as amides and esters.

Workflow: General Protocol for Amide Coupling

This protocol outlines a general procedure for coupling this compound with another amine (R-NH₂), a common step in drug development.

Figure 3: Workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

-

Carboxylic Acid Activation (Self-Validating Step):

-

Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add 1.1 equivalents of a peptide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or HATU.

-

Causality: The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for DCC). This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, enabling the reaction to proceed under mild conditions. The use of a slight excess of the coupling agent ensures full activation of the acid.

-

-

Amine Coupling:

-

To the activated mixture, add 1.0 equivalent of the desired amine (R-NH₂).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Causality: The nucleophilic amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the stable amide bond and releases the coupling agent byproduct (e.g., dicyclohexylurea, DCU).

-

-

Work-up and Purification:

-

If DCC was used, the DCU byproduct is insoluble in many organic solvents and can be removed by filtration.

-

Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, and a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization to obtain the pure amide.

-

Application in Peptide Synthesis

The rigid structure of this compound makes it an interesting non-natural amino acid analog for inclusion in peptidomimetics. Its incorporation can enforce specific secondary structures, like β-turns, and can enhance proteolytic stability, increasing the in-vivo half-life of peptide-based therapeutics.[18] The general principles of solid-phase peptide synthesis (SPPS) or solution-phase synthesis can be applied, using standard protecting group strategies (e.g., Fmoc for the amine).[19][20]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][21]

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.[21]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.[21]

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

-

Conclusion

This compound is a synthetically valuable compound whose utility is derived from its unique trifunctional, electronically-tuned structure. Its applications in the pharmaceutical and agrochemical industries are well-established, and its potential in materials science and peptidomimetics continues to be explored. A thorough understanding of its chemical properties, reactivity, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 56961-25-2 [chemicalbook.com]

- 6. This compound | 56961-25-2 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. peptide.com [peptide.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

Introduction: The Architectural Significance of a Versatile Intermediate

An In-Depth Technical Guide to the Molecular Structure of 4-Amino-3,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (4-ADCA) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern organic synthesis. Its molecular architecture, characterized by a strategically substituted benzene ring, imparts a unique reactivity profile that has been exploited in diverse fields, most notably in the development of pharmaceuticals and agrochemicals.[1][2][3] With the CAS Number 56961-25-2, this compound's utility stems directly from the interplay of its three distinct functional groups: an electron-donating amino group, an electron-withdrawing carboxylic acid group, and two deactivating, ortho-directing chloro substituents.[4]

This guide offers a comprehensive exploration of the molecular structure of 4-ADCA. By delving into its constituent parts, spectroscopic signatures, and the causal relationships between its structure and chemical behavior, we provide field-proven insights for professionals leveraging this compound in complex synthetic applications.

Core Molecular Framework and Substituent Effects

The foundational structure of 4-ADCA is a benzene ring, creating a planar, aromatic core. The specific arrangement of the substituents—amino, carboxyl, and two chloro groups—dictates the molecule's electronic properties, reactivity, and three-dimensional conformation.

-

IUPAC Name: this compound[4]

The molecule is achiral and possesses a distinct substitution pattern that is key to its role as a synthetic intermediate.[5] The amino group at position 4 and the carboxylic acid at position 1 are para to each other, while the two chlorine atoms at positions 3 and 5 are meta to the carboxylic acid and ortho to the amino group. This arrangement creates a molecule with significant electronic polarization and steric hindrance around the amino group.

Electronic Influence of Functional Groups

The reactivity of the aromatic ring is a product of the competing electronic effects of its substituents.

-

Amino Group (-NH₂): As a powerful activating group, the nitrogen's lone pair of electrons is delocalized into the benzene ring through resonance (+R effect), increasing electron density, particularly at the ortho and para positions.

-

Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from the ring through both inductive (-I effect) and resonance (-R effect) mechanisms.

-

Chloro Groups (-Cl): The halogens exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directing because their lone pairs can participate in resonance (+R effect).

The synergy of these groups makes the aromatic protons chemically distinct and influences the molecule's overall reactivity in further synthetic transformations.

Caption: 2D structure of this compound.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis provides definitive confirmation of the 4-ADCA structure. The data presented here are based on typical values and publicly available spectra from chemical databases.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for mapping the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: Due to the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a single sharp singlet in the aromatic region of the spectrum. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the chemically non-equivalent carbons. Due to symmetry, C-3 and C-5 are equivalent, and C-2 and C-6 are equivalent. One would expect to see signals corresponding to:

-

The carboxyl carbon (-COOH).

-

The carbon bearing the amino group (C-4).

-

The two carbons bearing the chloro groups (C-3/C-5).

-

The two carbons bearing aromatic protons (C-2/C-6).

-

The carbon to which the carboxyl group is attached (C-1).

-

| Spectroscopic Data Summary | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (H-2, H-6): Singlet. Amine (-NH₂) and Carboxyl (-OH) protons: Broad singlets, variable shift. |

| ¹³C NMR | Distinct signals for C-1, C-2/C-6, C-3/C-5, C-4, and the carboxyl carbon. |

| FTIR (KBr Pellet) | N-H stretches (~3400-3500 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C-Cl stretches (~600-800 cm⁻¹).[4] |

| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their vibrational frequencies. Key expected absorption bands for 4-ADCA include:

-

N-H Stretching: Two distinct bands in the region of 3400-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

O-H Stretching: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C-Cl Stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. The mass spectrum of 4-ADCA will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, providing unambiguous evidence for the presence of two chlorine atoms.[4]

Experimental Protocol: NMR Sample Preparation and Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. This self-validating system includes checks for solvent purity and instrument calibration.

Objective: To prepare a sample of this compound for ¹H NMR analysis and acquire a spectrum.

Materials:

-

This compound (≥98% purity)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9 atom % D

-

NMR Tube (5 mm, high precision)

-

Volumetric flask and micropipette

-

Vortex mixer

Protocol Steps:

-

Sample Weighing: Accurately weigh approximately 10-15 mg of 4-ADCA and record the mass.

-

Causality: This concentration ensures a good signal-to-noise ratio without causing solubility issues or signal broadening.

-

-

Solvent Selection: Use DMSO-d₆ as the solvent.

-

Causality: DMSO-d₆ is an excellent solvent for polar compounds like 4-ADCA and its residual proton signal (at ~2.50 ppm) does not typically interfere with the aromatic signals of the analyte. It also allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.

-

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆. Vortex gently until the solid is completely dissolved. A clear, colorless solution should be obtained.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity.

-

Trustworthiness: A stable lock and sharp, symmetrical solvent peak are indicators of a well-shimmed and properly functioning instrument, validating the data's quality.

-

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

-

Analysis: Integrate the peaks to determine proton ratios and identify the chemical shifts of the aromatic singlet and the exchangeable protons.

Caption: Standard workflow for NMR analysis of 4-ADCA.

Structure-Activity Relationship in Drug Development

The precise molecular structure of 4-ADCA is fundamental to its utility as a scaffold in drug design. Its unique arrangement of functional groups allows it to serve as a versatile intermediate for creating more complex active pharmaceutical ingredients (APIs).[2][3]

-

Anti-inflammatory and Analgesic Agents: The dichlorinated aromatic core can be modified at the amino and carboxylic acid positions to synthesize libraries of compounds. The chlorine atoms provide steric bulk and lipophilicity, which can enhance binding to target enzymes or receptors and improve pharmacokinetic properties like membrane permeability.[1]

-

Antimicrobial Activity: 4-ADCA has been noted for its bacteriostatic properties, potentially due to its structural similarity to other antimicrobial agents like chloramphenicol.[7] The specific arrangement of the chloro and amino groups is likely crucial for its mechanism of action, which may involve inhibiting essential bacterial metabolic pathways.[7]

The use of amino acid-derived structures in drug development is a well-established strategy to improve properties such as bioavailability and targeted delivery.[8] 4-ADCA fits within this paradigm as a non-natural amino acid derivative whose rigid and predictable structure makes it an ideal component for rational drug design.

Conclusion

The molecular structure of this compound is a finely tuned architecture of competing and complementary functional groups on a stable aromatic platform. A thorough understanding of this structure, confirmed through robust spectroscopic methods, is paramount for its effective application. The interplay between its amino, carboxyl, and chloro substituents provides a unique chemical handle that drug development professionals and synthetic chemists can exploit to create novel molecules with significant biological activity. This guide serves as a foundational reference, bridging the gap between fundamental molecular properties and practical, high-stakes applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 56961-25-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | 56961-25-2 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-3,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Amino-3,5-dichlorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the primary manufacturing route, explore viable alternatives, and discuss the underlying chemical principles that govern these transformations. This document is intended to serve as a practical resource for laboratory and process chemists, offering not only procedural details but also the scientific rationale behind the methodologies.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its molecular structure, featuring a carboxylic acid group, an amino group, and two chlorine atoms on the benzene ring, provides multiple reactive sites for the construction of more complex molecules.[1] This trifunctional characteristic makes it a valuable precursor for the synthesis of a range of compounds, including active pharmaceutical ingredients (APIs) and herbicides.[1][2] The precise arrangement of these functional groups is often critical for the biological activity of the final products.

Part 1: The Primary Synthesis Pathway: A Two-Step Approach from 4-Aminobenzoic Acid

The most established and widely practiced industrial synthesis of this compound commences with the readily available starting material, 4-aminobenzoic acid. A direct electrophilic chlorination of 4-aminobenzoic acid is often problematic, leading to a mixture of chlorinated products and potential oxidation of the aromatic ring. To circumvent these issues, a two-step sequence involving the protection of the amine functionality, followed by chlorination and subsequent deprotection, is the preferred method.

Step 1: Acetylation of 4-Aminobenzoic Acid to Yield 4-Acetylaminobenzoic Acid

The initial step involves the protection of the highly activating amino group as an acetamide. This is a crucial maneuver to moderate the reactivity of the aromatic ring and to direct the subsequent chlorination to the desired positions (ortho to the amino group). The acetyl group is an effective protecting group as it is stable under the chlorination conditions and can be readily removed in the final step.

Experimental Protocol: Synthesis of 4-Acetylaminobenzoic Acid

-

Materials:

-

4-Aminobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobenzoic acid in glacial acetic acid.

-

Slowly add acetic anhydride to the suspension with stirring.

-

Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Pour the mixture into cold water to precipitate the product completely.

-

Collect the white precipitate of 4-acetylaminobenzoic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Step 2: Dichlorination of 4-Acetylaminobenzoic Acid

With the amino group protected, the subsequent electrophilic chlorination can be carried out with greater control. The acetylamino group is an ortho-, para- director, and since the para position is blocked, chlorination occurs at the two ortho positions.

Experimental Protocol: Synthesis of 4-Acetylamino-3,5-dichlorobenzoic Acid

-

Materials:

-

4-Acetylaminobenzoic acid

-

Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

-

A suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

-

Procedure:

-

Dissolve 4-acetylaminobenzoic acid in the chosen solvent in a reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), and a thermometer.

-

Cool the solution in an ice bath.

-

Slowly add sulfuryl chloride dropwise or bubble chlorine gas through the solution while maintaining a low temperature (typically 0-10 °C).

-

Stir the reaction mixture at low temperature until the reaction is complete (monitoring by TLC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it into ice water.

-

The precipitated solid, 4-acetylamino-3,5-dichlorobenzoic acid, is collected by filtration, washed with water, and dried.

-

Step 3: Saponification to this compound

The final step is the deprotection of the acetylamino group via hydrolysis (saponification) under basic conditions to yield the target molecule.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Acetylamino-3,5-dichlorobenzoic acid

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend 4-acetylamino-3,5-dichlorobenzoic acid in an aqueous solution of NaOH or KOH.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry to obtain the final product.

-

Diagram of the Primary Synthesis Pathway

Caption: Primary synthesis pathway for this compound.

Part 2: Alternative Synthesis Pathway: Reduction of a Nitro Precursor

An alternative and viable synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor, 3,5-dichloro-4-nitrobenzoic acid. This approach can be advantageous depending on the availability and cost of the starting materials.

Step 1: Nitration of 3,5-Dichlorobenzoic Acid

The synthesis of the nitro precursor begins with the nitration of 3,5-dichlorobenzoic acid. The carboxylic acid and the two chlorine atoms are deactivating groups, but the directing effects will favor the introduction of the nitro group at the C4 position.

Conceptual Protocol: Synthesis of 3,5-Dichloro-4-nitrobenzoic Acid

-

Materials:

-

3,5-Dichlorobenzoic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

Carefully add 3,5-dichlorobenzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice-salt bath.

-

Allow the reaction to proceed with stirring at a controlled temperature until nitration is complete.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid 3,5-dichloro-4-nitrobenzoic acid by filtration, wash with cold water, and dry.

-

Step 2: Reduction of the Nitro Group

The key step in this alternative pathway is the reduction of the nitro group to an amino group. This transformation can be achieved through various methods, with catalytic hydrogenation or the use of a metal-acid system being the most common.

Experimental Protocol: Synthesis of this compound via Reduction

-

Method A: Catalytic Hydrogenation

-

Materials:

-

3,5-Dichloro-4-nitrobenzoic acid

-

Palladium on carbon (Pd/C) catalyst

-

A suitable solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 3,5-dichloro-4-nitrobenzoic acid in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

-

-

-

Method B: Metal-Acid Reduction

-

Materials:

-

3,5-Dichloro-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

A suitable solvent (e.g., ethanol)

-

-

Procedure:

-

Dissolve 3,5-dichloro-4-nitrobenzoic acid in a suitable solvent.

-

Add an excess of SnCl₂·2H₂O or Fe powder, followed by the slow addition of concentrated HCl.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the tin or iron hydroxides.

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the product.

-

-

Diagram of the Alternative Synthesis Pathway

Caption: Alternative synthesis of this compound.

Part 3: Comparative Analysis of Synthesis Pathways

| Parameter | Primary Pathway (from 4-Aminobenzoic Acid) | Alternative Pathway (from 3,5-Dichlorobenzoic Acid) |

| Starting Material | 4-Aminobenzoic acid | 3,5-Dichlorobenzoic acid |

| Number of Steps | 3 (Protection, Chlorination, Deprotection) | 2 (Nitration, Reduction) |

| Key Reagents | Acetic anhydride, SO₂Cl₂/Cl₂, NaOH/KOH | Fuming HNO₃, H₂SO₄, H₂/Pd-C or SnCl₂/HCl |

| Advantages | Well-established, high-yielding, avoids direct handling of highly toxic nitro compounds in the final steps. | Fewer steps, potentially higher overall yield if nitration is efficient. |

| Disadvantages | Longer reaction sequence, use of a protecting group. | Involves nitration which can be hazardous, requires handling of strong acids and potentially toxic nitro-aromatic intermediates. |

Part 4: Mechanistic Insights: The Chemistry of Electrophilic Aromatic Substitution

The chlorination steps in both synthetic pathways are classic examples of electrophilic aromatic substitution (EAS). The mechanism involves the generation of a potent electrophile (a chloronium ion or a polarized chlorine molecule) that attacks the electron-rich benzene ring.

In the primary pathway, the acetylamino group is a strong activating group that donates electron density to the ring, making it more susceptible to electrophilic attack. This electron donation stabilizes the arenium ion intermediate, thus accelerating the reaction.

In the alternative pathway, the nitration of 3,5-dichlorobenzoic acid is more challenging due to the presence of three deactivating groups (two chlorines and a carboxylic acid). The reaction requires harsh conditions (fuming nitric acid and concentrated sulfuric acid) to generate the highly reactive nitronium ion (NO₂⁺) electrophile.

Conclusion

The synthesis of this compound is a well-understood process with a primary industrial route that prioritizes safety and control through the use of a protecting group strategy. The alternative pathway via the reduction of a nitro intermediate offers a more concise route, but with its own set of challenges related to the handling of nitrating agents and nitroaromatic compounds. The choice of synthetic route will ultimately depend on factors such as the cost and availability of starting materials, the scale of production, and the safety infrastructure available. This guide provides the fundamental knowledge and procedural outlines to enable researchers and drug development professionals to make informed decisions and successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dichlorobenzoic acid

Introduction

4-Amino-3,5-dichlorobenzoic acid, a halogenated aromatic amino acid, is a pivotal structural motif in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of both electron-donating amino and electron-withdrawing chloro substituents on the benzoic acid core, make it a versatile building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its physicochemical characteristics, spectroscopic profile, and its significance as a molecular scaffold, underpinned by detailed experimental protocols to facilitate its characterization and application. In the pharmaceutical industry, this compound is a key intermediate in the development of anti-inflammatory and analgesic agents[1].

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both biological and chemical systems. For this compound, these properties are influenced by the interplay of the amino, chloro, and carboxylic acid functional groups.

Core Molecular Attributes

A summary of the fundamental molecular properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2][3][4][5] |

| Molecular Weight | 206.03 g/mol | [2][3][4] |

| Appearance | Cream to pale brown powder | [1][5][6] |

| Melting Point | 290-293 °C (decomposes) | [2] |

| Predicted pKa | 4.12 ± 0.10 | N/A |

| CAS Number | 56961-25-2 | [2][3] |

Solubility Profile

Qualitative Solubility: Based on its structure, this compound is expected to be sparingly soluble in water and non-polar organic solvents. Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, suggests that its solubility will be highly dependent on the pH of the aqueous solution. It is anticipated to exhibit increased solubility in acidic and basic aqueous solutions due to the formation of the corresponding ammonium and carboxylate salts.

Experimental Protocols

Protocol 1: Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. For this compound, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Protocol 2: Experimental Determination of Aqueous Solubility

This protocol outlines a reliable method for quantifying the solubility of this compound in aqueous solutions at various pH values.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing aqueous buffers of known pH (e.g., pH 2, 4, 7, 9, and 12).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. A clear aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units of mg/mL or mol/L.

Protocol 3: Potentiometric Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state, and consequently the solubility and biological activity of a molecule.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent mixture (e.g., water-methanol co-solvent for sparingly soluble compounds).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the titration curve. Given the presence of both an acidic carboxylic acid and a basic amino group, two pKa values are expected.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the amino, chloro, and carboxyl substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, with the chemical shifts of the aromatic carbons being particularly informative about the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretches.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring with its substituents gives rise to characteristic absorption maxima in the UV region.

Synthesis and Reactivity

A plausible synthetic route to this compound involves the direct chlorination of 4-aminobenzoic acid.

Caption: Plausible synthetic pathway to this compound.

The reactivity of this compound is dictated by its functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The carboxylic acid can be converted to esters, amides, and acid chlorides. The aromatic ring can participate in further electrophilic substitution reactions, although the existing substituents will influence the position of subsequent substitutions.

Significance in Drug Discovery and Development

The incorporation of halogen atoms, particularly chlorine, into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

The this compound scaffold serves as a valuable starting point for the design of novel therapeutic agents. The amino group provides a site for derivatization to introduce various pharmacophores, while the dichlorinated phenyl ring can engage in favorable interactions within the binding pockets of target proteins. Derivatives of 4-amino-3-chloro benzoate ester have been investigated as potential EGFR inhibitors for cancer therapy[7].

Caption: Role of this compound as a scaffold in drug discovery.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to avoid inhalation of the powder and to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in the synthesis of novel bioactive molecules. This guide has provided a detailed overview of its core physicochemical properties, spectroscopic characteristics, and its role as a versatile scaffold in drug discovery. The experimental protocols included herein are intended to serve as a practical resource for researchers, enabling the accurate characterization and effective utilization of this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 56961-25-2 [sigmaaldrich.com]

- 3. This compound | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. indiamart.com [indiamart.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-3,5-dichlorobenzoic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 4-Amino-3,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid with significant applications in chemical synthesis and as a potential building block in the development of pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this molecule.

This technical guide provides a comprehensive analysis of the spectral data of this compound. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of spectral interpretation and detailed experimental protocols. The insights provided herein are grounded in established spectroscopic principles and data from reliable chemical databases.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups—a carboxylic acid, an amino group, and two chlorine atoms on a benzene ring—gives rise to a unique spectroscopic fingerprint.[1] The symmetrical substitution pattern of the aromatic ring simplifies some aspects of the spectra while the interplay of the electron-donating amino group and the electron-withdrawing chloro and carboxyl groups creates characteristic shifts and patterns.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the nature of the substituents.

¹H NMR Spectral Analysis

Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, leading to a single signal in the ¹H NMR spectrum. The chemical shift of these protons is influenced by the electronic effects of the substituents. The amino group is strongly electron-donating, which would typically shield the aromatic protons and shift their signal upfield. Conversely, the carboxylic acid and chlorine atoms are electron-withdrawing, causing deshielding and a downfield shift. The interplay of these effects determines the final chemical shift.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | ~ 7.8 - 8.2 | Singlet (s) |

| Amino (-NH₂) | Broad singlet, variable | Singlet (br s) |

| Carboxyl (-COOH) | Broad singlet, > 10 | Singlet (br s) |

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to show four distinct signals for the carbon atoms of the benzene ring due to the molecule's symmetry, in addition to the signal for the carboxyl carbon. The chemical shifts are influenced by the attached functional groups.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 165 - 175 |

| C-NH₂ | 145 - 155 |

| C-Cl | 125 - 135 |

| C-H | 130 - 140 |

| C-COOH | 120 - 130 |

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[2]

-

Sample Preparation :

-

Weigh 5-10 mg of high-purity (>98%) this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the positioning of its residual peak.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.

-

-

Instrument Parameters (for a 400 MHz spectrometer) :

-

¹H NMR :

-

Pulse sequence: Standard single-pulse (zg30).

-

Spectral width: -2 to 13 ppm.

-

Number of scans: 16-32.

-

Relaxation delay (d1): 2-5 seconds.

-

-

¹³C NMR :

-

Pulse sequence: Proton-decoupled (zgpg30).

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or higher, depending on sample concentration.

-

Relaxation delay (d1): 2-5 seconds.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

References

4-Amino-3,5-dichlorobenzoic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Amino-3,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Compound Identification and Properties

This compound is an aromatic compound utilized in pharmaceutical research and organic synthesis.[1] Its chemical structure, characterized by an amino group and two chlorine atoms on a benzoic acid backbone, imparts unique properties that make it a valuable intermediate.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 56961-25-2 | [2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [4] |

| Molecular Weight | 206.03 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 290-293 °C (lit.) | [3] |

| EC Number | 260-468-9 | [3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4][5] Understanding these hazards is the first step in risk mitigation.

Pictogram:

Hazard Statements:

Precautionary Statements: [4][5][6]

-

Prevention: P261, P264, P271, P280

-

Response: P302 + P352, P304 + P340, P305 + P351 + P338, P312, P321, P332 + P313, P337 + P313, P362

-

Storage: P403 + P233, P405

-

Disposal: P501

The causality behind these classifications lies in the chemical's reactivity with biological tissues. The acidic nature of the carboxylic acid group, combined with the properties of the halogenated aromatic ring, can lead to irritation upon contact with the skin, eyes, and respiratory system.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensuring laboratory safety.

Handling

-

Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[7]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following diagram illustrates the essential PPE for handling this compound.

Caption: Essential PPE for handling this compound.

-

Hygiene: Wash hands thoroughly after handling the compound.[2] Avoid eating, drinking, or smoking in the laboratory.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

-

Conditions: Store in a cool place.[2]

-

Incompatibilities: Segregate from strong oxidizing agents.[7] The amino group can react with strong oxidizers.

Emergency Procedures

A proactive approach to emergency preparedness is crucial. The following flowchart outlines the immediate actions to be taken in case of exposure or accidental release.

Caption: First aid measures for exposure to this compound.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[2] Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It is recommended to use a licensed professional waste disposal service.[2] Do not allow the chemical to enter the environment.[7]

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[2]

-

Conditions to Avoid: No specific data is available, but it is good practice to avoid excessive heat and light.

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

References

- 1. 56961-25-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 4-氨基-3,5-二氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

A Comprehensive Safety and Handling Guide for 4-Amino-3,5-dichlorobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the material safety properties of 4-Amino-3,5-dichlorobenzoic acid (CAS No: 56961-25-2). As a crucial intermediate in various synthetic applications, including peptide synthesis, a thorough understanding of its hazard profile and handling requirements is paramount to ensure laboratory safety and experimental integrity.[1][2] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide causal explanations for safety protocols, empowering laboratory personnel to handle this compound with an informed and proactive approach.

Chemical Identity and Core Physical Properties

This compound is a chlorinated aromatic amine and carboxylic acid. Its physical state as a fine, light-colored powder necessitates specific handling controls to prevent inadvertent inhalation or dispersion in the laboratory environment.[2][3]

| Property | Value | Source(s) |

| CAS Number | 56961-25-2 | [1][4][5] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][5] |

| Molecular Weight | 206.03 g/mol | [1][4] |

| Appearance | Pale cream to cream or pale brown powder | [2][3] |

| Melting Point | 290-293 °C (decomposes) | [1][2] |

| Chemical Stability | Stable under recommended storage conditions. | [4] |

| Synonyms | Benzoic acid, 4-amino-3,5-dichloro- | [5] |

GHS Hazard Profile and Risk Mitigation

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards.[6][7] this compound is classified as an irritant, and its hazard profile dictates the necessary preventative and responsive safety measures.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315 : Causes skin irritation. | Warning | |

| Serious Eye Irritation (Category 2) | H319 : Causes serious eye irritation. | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 : May cause respiratory irritation. | Warning |

The causality is clear: the compound's chemical nature allows it to disrupt epithelial tissues upon contact. This necessitates a handling protocol that prevents direct contact with skin, eyes, and the respiratory system.

Caption: GHS hazard statements dictate preventative and response protocols.

Safe Handling and Exposure Control Protocols

A proactive approach to exposure control is critical. The following protocols are designed as a self-validating system to minimize risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered this compound is a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains aerosolized dust particles at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone. All weighing and transfer operations must be conducted within the sash of the fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

Proper PPE is essential to prevent skin and eye contact.[4] The selection of PPE must be deliberate and based on the specific hazards.

-

Eye and Face Protection : Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield should be considered if there is a significant risk of splashing or dust generation.

-

Hand Protection : Wear nitrile gloves. Before use, inspect gloves for any signs of degradation or puncture. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4][8]

-

Skin and Body Protection : A standard laboratory coat is required. For larger quantities or tasks with a high potential for dust generation, impervious clothing or a disposable gown should be utilized.[4]

-

Respiratory Protection : If engineering controls are not sufficient or during emergency situations, respiratory protection is required. A NIOSH-approved N95 (US) or P1 (EU) particulate respirator is suitable for nuisance exposures.[4]

Caption: Standard workflow for safely handling the powdered chemical.

Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is crucial.

First Aid Measures

The immediate goal of first aid is to mitigate the irritant effects of the compound. Medical attention should always be sought following exposure.

-

If Inhaled : Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9]

-

In Case of Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4][9]

-

In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][9][10]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and consult a physician immediately.[4][9]

Accidental Release (Spill) Protocol

-

Evacuate : Clear all non-essential personnel from the immediate area.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect : Wear the appropriate PPE as described in Section 3.2, including respiratory protection.

-

Contain : Prevent the powder from spreading. Do not use methods that create dust (e.g., dry sweeping).

-

Clean-Up : Gently cover the spill with an inert absorbent material. Carefully scoop the material into a suitable, labeled, and closed container for disposal.[4][10]

-